molecular formula C4HBrClFN2 B2922464 4-Bromo-2-chloro-5-fluoropyrimidine CAS No. 1441422-22-5

4-Bromo-2-chloro-5-fluoropyrimidine

Cat. No. B2922464
CAS RN: 1441422-22-5
M. Wt: 211.42
InChI Key: YPZWYHNOTNPZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloro-5-fluoropyrimidine is a halogenated pyrimidine . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It is also used to synthesize ligands for iridium complexes .


Synthesis Analysis

This compound can be synthesized from 2-Chloro-5-fluoropyrimidine . The synthesis process involves bromination of 2-Chloro-5-fluoropyrimidine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a molecular weight of 211.42 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a molecular weight of 211.42 . The InChI code is 1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H .

Scientific Research Applications

Halogen/Halogen Displacement Research

In a study by Schlosser and Cottet (2002), 4-Bromo-2-chloro-5-fluoropyrimidine and related compounds were used to explore halogen/halogen displacement in pyridines and other heterocycles. This research is significant for understanding chemical reactions involving halogen displacement, which is crucial in the synthesis of various organic compounds, including pharmaceuticals (Schlosser & Cottet, 2002).

Anticancer Research

Several studies have focused on the role of fluoropyrimidines, compounds related to this compound, in cancer treatment. For instance, the enhancement of the antitumor activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity using related compounds was explored by Takechi et al. (2002). This research is crucial for improving cancer treatment strategies, particularly in enhancing the efficacy of existing chemotherapy agents (Takechi et al., 2002).

Synthesis of Novel Compounds

Wada et al. (2012) investigated the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. This research is important for drug discovery, especially in identifying new molecules that could serve as effective treatments for various diseases, including cancer (Wada et al., 2012).

Antiviral Research

In the field of antiviral research, compounds like this compound have been used to synthesize fluorinated pyrimidines with potential antitubercular activity. Verbitskiy et al. (2016) explored the synthesis and evaluation of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, revealing their promising activity against Mycobacterium tuberculosis and other strains (Verbitskiy et al., 2016).

Safety and Hazards

4-Bromo-2-chloro-5-fluoropyrimidine is considered hazardous. It can cause skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-chloro-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZWYHNOTNPZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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